N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, starting from the appropriate precursors. The reaction conditions typically involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols) . The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts such as palladium .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It can also modulate signaling pathways by interacting with receptors and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 4-bromo-1H-pyrazole derivatives
- Cyclopropyl-substituted pyrazoles
Uniqueness
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C20H25BrN6O |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]-1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H25BrN6O/c1-3-4-8-27-19-18(13(2)25-27)16(10-17(24-19)14-5-6-14)20(28)22-7-9-26-12-15(21)11-23-26/h10-12,14H,3-9H2,1-2H3,(H,22,28) |
InChI Key |
MHUAVUFKIFOPBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NCCN4C=C(C=N4)Br |
Origin of Product |
United States |
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